molecular formula C7H10O B13961241 3-Methylhexa-3,5-dien-2-one CAS No. 20432-47-7

3-Methylhexa-3,5-dien-2-one

Cat. No.: B13961241
CAS No.: 20432-47-7
M. Wt: 110.15 g/mol
InChI Key: KTSNVZODIDFWEN-UHFFFAOYSA-N
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Description

3-Methylhexa-3,5-dien-2-one is an organic compound with the molecular formula C7H10O It is a conjugated diene, meaning it has two double bonds separated by a single bond, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhexa-3,5-dien-2-one can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, the compound can be prepared by the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by elimination reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions

3-Methylhexa-3,5-dien-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

3-Methylhexa-3,5-dien-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylhexa-3,5-dien-2-one involves its interaction with various molecular targets. The compound’s conjugated diene structure allows it to participate in electrophilic addition reactions, where it can form carbocation intermediates. These intermediates can then undergo further reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylhexa-3,5-dien-2-one is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

20432-47-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-methylhexa-3,5-dien-2-one

InChI

InChI=1S/C7H10O/c1-4-5-6(2)7(3)8/h4-5H,1H2,2-3H3

InChI Key

KTSNVZODIDFWEN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C)C(=O)C

Origin of Product

United States

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